molecular formula C5H6N4O4 B12074618 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid

Cat. No.: B12074618
M. Wt: 186.13 g/mol
InChI Key: QTFNDJQTWYSDMU-UHFFFAOYSA-N
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Description

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid is a complex organic compound characterized by its unique imidazolidinone structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid typically involves multi-step organic reactions. One common method includes the reaction of glycine derivatives with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

    Substitution: Amines or thiols in organic solvents like DMF or dichloromethane, under mild heating.

Major Products

The major products of these reactions include various derivatives of the original compound, such as oxo-imidazolidinones, reduced imidazolidinones, and substituted imidazolidinones, each with potentially unique properties and applications.

Scientific Research Applications

2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-4-oxoimidazolidine-5-carboxylic acid
  • 2-Imino-5-oxoimidazolidine-4-carboxylic acid
  • 2-Imino-4-oxoimidazolidine-5-acetic acid

Uniqueness

Compared to these similar compounds, 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid is unique due to its specific substitution pattern and the presence of both imino and oxo functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

2-[(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C5H6N4O4/c6-5-8-1(2(10)9-5)7-3(11)4(12)13/h1H,(H,7,11)(H,12,13)(H3,6,8,9,10)

InChI Key

QTFNDJQTWYSDMU-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=N1)N)NC(=O)C(=O)O

Origin of Product

United States

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